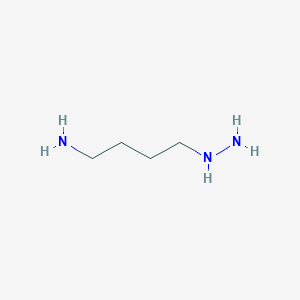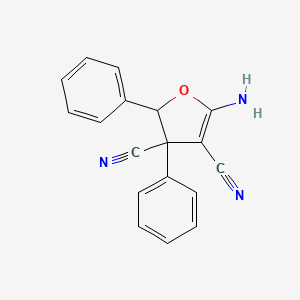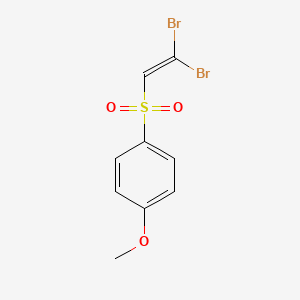![molecular formula C30H44O4 B14358456 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate CAS No. 92950-96-4](/img/structure/B14358456.png)
4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate is a chemical compound with the molecular formula C30H44O4 and a molecular weight of 468.683 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a decyloxy group and a benzoate ester linked to a 4-methylhexyl group. It is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 4-hydroxybenzoic acid with decanol to form 4-(decyloxy)benzoic acid. This intermediate is then reacted with 4-{[(4S)-4-Methylhexyl]oxy}phenol under appropriate conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate can be compared with other similar compounds, such as:
- 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(octyloxy)benzoate
- 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(dodecyloxy)benzoate
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the benzoate ester. The variations in alkyl chain length can influence their physical and chemical properties, making each compound unique in its applications .
Properties
CAS No. |
92950-96-4 |
|---|---|
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
[4-[(4S)-4-methylhexoxy]phenyl] 4-decoxybenzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-11-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-13-14-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3/t25-/m0/s1 |
InChI Key |
GOPHHFVBBUJHNY-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC[C@@H](C)CC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)




mercury](/img/structure/B14358400.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)

![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

